2-bromo-N-butylbenzamide
Overview
Description
2-bromo-N-butylbenzamide: is an organic compound with the molecular formula C11H14BrNO It is classified as an aromatic amide due to the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-bromo-N-butylbenzamide can be synthesized through the direct condensation of 2-bromobenzoic acid and butylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. Ultrasonic irradiation has been reported as a green and efficient method for the preparation of benzamide derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2-bromo-N-butylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Nucleophilic Substitution: Substituted benzamides.
Reduction: N-Butyl 2-aminobenzene.
Hydrolysis: 2-Bromobenzoic acid and butylamine.
Scientific Research Applications
2-bromo-N-butylbenzamide has diverse applications in scientific research, including:
Synthesis of Substituted Isoindolinones: It is used in the microwave-assisted synthesis of substituted 3-(phenylmethylene)isoindolin-1-ones, which have potential biological activities.
Synthesis of Phenanthridinones: It serves as a starting material in the palladium-catalyzed synthesis of phenanthridinones, which are important in pharmaceutical research.
Development of Water-Soluble Iminophosphorane Ligands: It is utilized in the synthesis of new water-soluble iminophosphorane ligands, essential components in certain types of catalysts used in organic reactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-butylbenzamide involves its interaction with specific molecular targets and pathways. As an amide, it can participate in hydrogen bonding and other non-covalent interactions with biological molecules. The bromine atom in the benzene ring can also engage in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-Sec-butyl 2-bromobenzamide
- N-Tert-butyl 2-bromobenzamide
- 2-Bromo-N-butylbenzamide
Comparison: this compound is unique due to its specific butyl group attached to the nitrogen atom of the amide. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, N-Sec-butyl 2-bromobenzamide and N-Tert-butyl 2-bromobenzamide have different alkyl groups, which can affect their steric and electronic properties, leading to variations in their reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-bromo-N-butylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEIQVRGXQHPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404116 | |
Record name | N-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349403-39-0 | |
Record name | N-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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